molecular formula C10H14ClNO3 B13452826 methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride

methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride

Cat. No.: B13452826
M. Wt: 231.67 g/mol
InChI Key: CWVIPBKJLYHPEE-FVGYRXGTSA-N
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Description

Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride is a chemical compound with potential therapeutic applications in medical, environmental, and industrial research. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These properties make it particularly valuable in certain research and industrial applications .

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1

InChI Key

CWVIPBKJLYHPEE-FVGYRXGTSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H](CN)O.Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CN)O.Cl

Origin of Product

United States

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